molecular formula C16H18N2O5 B4696648 3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B4696648
M. Wt: 318.32 g/mol
InChI Key: ZQNRZKWNLULXKS-UHFFFAOYSA-N
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Description

3-[(3-Nitrophenyl)carbamoyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves the reaction of bicyclo[2.2.2]octane derivatives with 3-nitrophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a catalyst to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products

    Reduction: 3-[(3-Aminophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid.

    Esterification: Esters of this compound.

Scientific Research Applications

3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its carbamoyl and nitrophenyl groups. These interactions can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its combination of a bicyclic structure with a nitrophenyl carbamoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(3-nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-15(17-11-2-1-3-12(8-11)18(22)23)13-9-4-6-10(7-5-9)14(13)16(20)21/h1-3,8-10,13-14H,4-7H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNRZKWNLULXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
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3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
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3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
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3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
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3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 6
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3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

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